[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](2-methylphenyl)methanone
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Overview
Description
1-(4-ETHOXYPHENYL)-2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the class of pyridoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyridoindole core through cyclization reactions.
Step 2: Introduction of the ethoxyphenyl group via electrophilic aromatic substitution.
Step 3: Attachment of the methylbenzoyl group through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs with different biological activities.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the ethoxyphenyl or methylbenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-ETHOXYPHENYL)-2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYPHENYL)-2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
- 1-(4-ETHOXYPHENYL)-2-(2-CHLOROBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
Uniqueness
The uniqueness of 1-(4-ETHOXYPHENYL)-2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C27H26N2O2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C27H26N2O2/c1-3-31-20-14-12-19(13-15-20)26-25-23(22-10-6-7-11-24(22)28-25)16-17-29(26)27(30)21-9-5-4-8-18(21)2/h4-15,26,28H,3,16-17H2,1-2H3 |
InChI Key |
RDUJUPNTEPDOHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC=CC=C4C)C5=CC=CC=C5N3 |
Origin of Product |
United States |
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